molecular formula C8H10BrCl2N B2976842 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride CAS No. 2503203-77-6

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2976842
CAS No.: 2503203-77-6
M. Wt: 270.98
InChI Key: ISBOKAUDJQRKCW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a methylmethanamine group

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride has several scientific research applications:

Safety and Hazards

The safety data sheet for “4-Bromo-2-chlorophenol” indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, specifically in the termination of nerve impulses by breaking down acetylcholine, a neurotransmitter .

Mode of Action

This compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . The excess acetylcholine continues to transmit nerve impulses, which can result in overstimulation of the nerves .

Biochemical Pathways

The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway, which is responsible for transmitting nerve impulses . The downstream effects include overstimulation of the nerves, leading to symptoms such as dizziness and paralysis .

Pharmacokinetics

It is known that the compound can be metabolized into 4-bromo-2-chlorophenol, a biologically inactive metabolite . This metabolite can potentially serve as a biomarker for exposure .

Result of Action

The molecular and cellular effects of this compound’s action include overstimulation of the nerves due to the accumulation of acetylcholine . This can lead to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can accumulate in various environmental components, contaminating food, water, and air . Microbes in the environment can adapt to these toxic compounds over time and use them as carbon and energy sources, providing a sustainable and economical method to eliminate the compound from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 2-chlorophenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like carbon tetrachloride at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring, along with the methylmethanamine group

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBOKAUDJQRKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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